molecular formula C25H29N3Na2O9S2 B562072 Ampicillin sodium mixture with sulbactam sodium CAS No. 117060-71-6

Ampicillin sodium mixture with sulbactam sodium

Cat. No. B562072
CAS RN: 117060-71-6
M. Wt: 625.619
InChI Key: NWOYIVRVSJDTLK-YSDBFZIDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin sodium and sulbactam sodium is a combination medication of the common penicillin-derived antibiotic ampicillin and sulbactam, an inhibitor of bacterial beta-lactamase . It is used to treat infections caused by bacteria resistant to beta-lactam antibiotics . Sulbactam blocks the enzyme which breaks down ampicillin and thereby allows ampicillin to attack and kill the bacteria .


Molecular Structure Analysis

Ampicillin sodium has a molecular formula of C16H18N3O4S.Na and sulbactam sodium has a molecular formula of C8H10NNaO5S . The InChI and SMILES strings for these compounds are also available .


Chemical Reactions Analysis

Ampicillin/sulbactam is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam blocks the enzyme which breaks down ampicillin and thereby allows ampicillin to attack and kill the bacteria .

Scientific Research Applications

Beta-Lactamase Inhibitor and Antibacterial Activity

  • Sulbactam/ampicillin is a combination of sulbactam sodium, a beta-lactamase inhibitor with minimal intrinsic antibacterial activity, and ampicillin sodium, an aminopenicillin. Sulbactam acts by irreversibly inactivating beta-lactamases from most beta-lactamase-producing organisms. This combination has been effective in treating infections due to beta-lactamase-producing bacteria like Staphylococcus aureus, Escherichia coli, and species of Klebsiella and Bacteroides (Benson & Nahata, 1988).

Analytical Determination in Mixtures

  • A spectrophotometric method has been developed for resolving binary mixtures of ampicillin sodium and sulbactam sodium. This method enhances spectral details allowing the determination of each drug without interference from the other, a critical step in quality control and drug formulation (Mahgoub & Aly, 1998).

Pharmacokinetics and Clinical Efficacy

  • Sulbactam/ampicillin has been used for treating polymicrobial aerobic or anaerobic infections and uncomplicated gonorrhea. The pharmacokinetics of sulbactam are similar to those of ampicillin, but sulbactam tends to achieve higher serum and tissue concentrations. The combination is generally well-tolerated and offers a new approach in managing bacterial infections (Noguchi & Gill, 1988).

Quantitative Analysis in Pharmaceuticals

  • A high-performance liquid chromatography (HPLC) method has been developed for simultaneously determining ampicillin sodium and sulbactam sodium in powder for injection. This method is significant for ensuring the correct dosage and quality in pharmaceutical preparations (Mai et al., 2019).

Effectiveness Against Specific Infections

  • Ampicillin/sulbactam has shown effectiveness against Acinetobacter baumannii infections, a significant advantage during times of increasing antimicrobial resistance (Rafailidis, Ioannidou, & Falagas, 2012).

Mechanism of Action

The mechanism of action of ampicillin is based on suppression of bacterial wall synthesis (in the growth phase) via blockade of the penicillin-binding proteins (PBPs) such as the transpeptidases . This results in a bactericidal action. In combination with sulbactam, the inactivation of ampicillin by certain beta-lactamases is inhibited .

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.C9H12O5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-9(2)7(8(11)12)6-4(10)3-5(6)15(9,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-7H,3H2,1-2H3,(H,11,12);;/q;;2*+1/p-2/t9-,10-,11+,14-;5-,6?,7+;;/m11../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYIVRVSJDTLK-YSDBFZIDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151701
Record name Ampicillin sodium mixture with sulbactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117060-71-6
Record name Ampicillin sodium mixture with sulbactam sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillin sodium mixture with sulbactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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